Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is an organic compound with the molecular formula C14H22N2O2. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to form the desired spirocyclic structure . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable building block for creating novel compounds .
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, this compound is used in the development of pharmaceuticals. Its derivatives have shown potential in treating various diseases, including metabolic disorders and diabetes .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties and functions .
Mechanism of Action
The mechanism of action of tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For example, some derivatives of this compound act as agonists for GPR119, a receptor involved in glucose metabolism. By activating this receptor, the compound can help regulate blood sugar levels and improve metabolic function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but contains a ketone group instead of a cyano group.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound features a hydroxyl group, which can alter its reactivity and biological activity.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound has a different ring size and nitrogen placement, which can affect its chemical properties.
Uniqueness
Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its cyano group, which provides distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications .
Properties
IUPAC Name |
tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-9-14(10-16)6-4-11(8-15)5-7-14/h11H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUDSHDTYDQWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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